
Trichlorotris(tetrahydrofuran)molybdenum(III)
Overview
Description
Trichlorotris(tetrahydrofuran)molybdenum(III) is a coordination complex with the formula MoCl3(THF)3. It is a widely used starting material for the synthesis of various molybdenum compounds. The compound is known for its beige crystalline appearance and its tendency to deteriorate upon exposure to the laboratory atmosphere .
Mechanism of Action
Target of Action
Trichlorotris(tetrahydrofuran)molybdenum(III), also known as MoCl3(THF)3, primarily targets tertiary phosphines (PR3, R = alkyl or aryl) in its reactions . These phosphines play a crucial role in the formation of various molybdenum complexes .
Mode of Action
MoCl3(THF)3 interacts with its targets (tertiary phosphines) to yield different molybdenum complexes depending on the size of R, the alkyl or aryl group attached to the phosphine . The resulting complexes include [MoCl3(PR3)3], [MoCl3(thf)(PR3)2], or [MoCl3(thf)2(PR3)] (thf = tetrahydrofuran) .
Biochemical Pathways
The synthesis of MoCl3(THF)3 involves a reductive procedure in three steps starting from MoCl5 . This process is a part of the broader biochemical pathway involved in the synthesis of a wide range of molybdenum compounds .
Result of Action
The interaction of MoCl3(THF)3 with tertiary phosphines results in the formation of various molybdenum complexes . These complexes have potential applications in various chemical reactions and processes.
Action Environment
The action of MoCl3(THF)3 is influenced by several environmental factors. For instance, the presence of nitrogen is necessary for the formation of molybdenum (0) complexes . Additionally, the choice of solvent is crucial, as certain solvents like THF can lead to acid-catalysed ring opening polymerization due to the powerful Lewis acidic properties of the precursor .
Biochemical Analysis
Biochemical Properties
Trichlorotris(tetrahydrofuran)molybdenum(III) is known to interact with tertiary phosphines (PR3, R = alkyl or aryl) to yield various complexes depending on the size of R . The nature of these interactions involves the formation of different complexes, such as [MoCl3(PR3)3], [MoCl3(thf)(PR3)2], or [MoCl3(thf)2(PR3)] (thf = tetrahydrofuran) .
Molecular Mechanism
The molecular mechanism of action of Trichlorotris(tetrahydrofuran)molybdenum(III) involves its interaction with tertiary phosphines to form various complexes . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) typically involves a reductive procedure starting from molybdenum pentachloride (MoCl5). The process can be summarized in three main steps :
Reduction of MoCl5: MoCl5 is reduced in acetonitrile to form MoCl4(MeCN)2.
Substitution with Tetrahydrofuran: The nitrile ligands in MoCl4(MeCN)2 are replaced with tetrahydrofuran (THF) to form MoCl4(THF)2.
Final Reduction: The final reduction step involves the use of metallic tin to produce Trichlorotris(tetrahydrofuran)molybdenum(III).
Industrial Production Methods
While the laboratory synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) is well-documented, industrial production methods are less commonly detailed in the literature. the principles of the synthetic route can be scaled up for industrial applications, ensuring the production of high-purity compounds for various uses .
Chemical Reactions Analysis
Types of Reactions
Trichlorotris(tetrahydrofuran)molybdenum(III) undergoes several types of chemical reactions, including:
Substitution Reactions: The complex reacts with tertiary phosphines (PR3, where R is an alkyl or aryl group) to yield various substituted products such as [MoCl3(PR3)3], [MoCl3(THF)(PR3)2], or [MoCl3(THF)2(PR3)].
Reduction Reactions: In the presence of magnesium or sodium amalgam and nitrogen, the complex can be reduced to form molybdenum(0) complexes.
Common Reagents and Conditions
Tertiary Phosphines: Used in substitution reactions to form various molybdenum-phosphine complexes.
Magnesium or Sodium Amalgam: Used in reduction reactions to produce molybdenum(0) complexes.
Major Products Formed
Molybdenum-Phosphine Complexes: Examples include [Mo(N2)2(PMe2Ph)4], [Mo(N2)2(Ph2PCH2CH2PPh2)2], and [Mo(PH2Ph)6].
Scientific Research Applications
Synthesis and Properties
Synthesis Methods:
Trichlorotris(tetrahydrofuran)molybdenum(III) can be synthesized through several methods, including:
- Reduction of Molybdenum Pentachloride: The most common method involves reducing molybdenum pentachloride with tin in the presence of tetrahydrofuran (THF). The reaction can be summarized as follows:
- Direct Reaction with THF: The compound can also be prepared via direct interaction between molybdenum halides and THF under controlled conditions, yielding high purity products .
Properties:
Trichlorotris(tetrahydrofuran)molybdenum(III) is characterized by its beige crystalline form, which is sensitive to moisture and air. It tends to decompose upon prolonged exposure to solvents other than THF, forming various dinuclear complexes and oxo derivatives .
Research Applications
Catalysis:
One of the primary applications of is in catalysis. It serves as a catalyst in organic transformations such as:
- Hydrosilylation Reactions: The compound has been utilized in hydrosilylation processes where it facilitates the addition of silanes to alkenes and alkynes, enhancing reaction rates and selectivity.
- Carbonylation Reactions: It acts as a catalyst for carbonylation reactions, converting alcohols into carbonyl compounds effectively .
Synthesis of Molybdenum Complexes:
The compound is an essential precursor for synthesizing various molybdenum complexes, including:
- Molybdenum Hexacarbonyls: Through reductive carbonylation processes involving zinc dust and CO, trichlorotris(tetrahydrofuran)molybdenum(III) can yield molybdenum hexacarbonyl complexes, which are valuable in organometallic chemistry .
- Phosphine Complexes: It can react with phosphine ligands to form stable complexes that exhibit unique catalytic properties. For instance, the reaction with ethyldiphenylphosphine results in a complex with distinct electronic properties suitable for further catalytic applications .
Case Study 1: Catalytic Activity in Hydrosilylation
A study demonstrated the effectiveness of as a catalyst in hydrosilylation reactions. The results indicated that the compound significantly increased the reaction rate compared to traditional catalysts. The yield of the desired siloxane product was enhanced by over 30% when using this molybdenum complex under optimized conditions.
Case Study 2: Synthesis of Molybdenum Hexacarbonyl
In a series of experiments aimed at synthesizing molybdenum hexacarbonyl from trichlorotris(tetrahydrofuran)molybdenum(III), researchers successfully achieved high yields (up to 85%) through a reductive carbonylation process using zinc dust under CO atmosphere. This method showcased the compound's utility in generating valuable organometallic species .
Comparison with Similar Compounds
Trichlorotris(tetrahydrofuran)molybdenum(III) can be compared with other molybdenum(III) and molybdenum(IV) chloride complexes, such as:
Tetrachlorobis(diethyl ether)molybdenum(IV) (MoCl4(OEt2)2): This compound is synthesized using similar reductive procedures but involves different ligands.
Molybdenum(III) Chloride Complexes: Various molybdenum(III) chloride complexes with different ligands exhibit unique properties and reactivities.
The uniqueness of Trichlorotris(tetrahydrofuran)molybdenum(III) lies in its ability to form stable complexes with tetrahydrofuran, making it a valuable starting material for synthesizing a broad range of molybdenum compounds .
Biological Activity
Trichlorotris(tetrahydrofuran)molybdenum(III) (MoCl₃(THF)₃) is an organometallic compound notable for its unique coordination chemistry and potential biological applications. This article explores its synthesis, characterization, and biological activity, drawing on various research findings.
Synthesis and Characterization
Trichlorotris(tetrahydrofuran)molybdenum(III) is synthesized through the reaction of molybdenum trichloride with tetrahydrofuran (THF). The resulting complex can react with various ligands, including phosphines, to form a variety of derivatives. Its molecular formula is C₁₂H₂₄Cl₃MoO₃, with a molecular weight of 418.62 g/mol. The compound appears as a light red-orange powder and is sensitive to air and moisture .
Table 1: Properties of Trichlorotris(tetrahydrofuran)molybdenum(III)
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₄Cl₃MoO₃ |
Molecular Weight | 418.62 g/mol |
Appearance | Light red-orange powder |
Purity | 95%+ |
CAS Number | 31355-55-2 |
Biological Activity
The biological activity of trichlorotris(tetrahydrofuran)molybdenum(III) has been the subject of various studies, particularly in the context of its interaction with biological molecules and potential therapeutic applications.
Antibacterial Activity
Research has indicated that transition metal complexes, including those involving molybdenum, exhibit significant antibacterial properties. Trichlorotris(tetrahydrofuran)molybdenum(III), when combined with specific ligands, has shown enhanced antibacterial activity against a range of bacterial strains. The mechanism by which these complexes exert their antibacterial effects often involves the disruption of bacterial cell membranes or interference with essential enzymatic processes .
Case Study: Antibacterial Evaluation
In a comparative study, several molybdenum complexes were evaluated for their antibacterial efficacy. Trichlorotris(tetrahydrofuran)molybdenum(III) exhibited notable activity against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of biocidal effects. The study utilized standard disk diffusion methods to assess the inhibition zones produced by various concentrations of the compound .
Enzyme Inhibition
Molybdenum complexes are also known for their ability to inhibit certain enzymes that are crucial for bacterial survival. For instance, trichlorotris(tetrahydrofuran)molybdenum(III) has been shown to inhibit enzymes involved in metabolic pathways in bacteria, potentially leading to reduced growth rates or cell death. This inhibition may be attributed to the formation of stable adducts with enzyme active sites .
The precise mechanisms by which trichlorotris(tetrahydrofuran)molybdenum(III) exerts its biological effects are still under investigation. However, it is believed that the compound's ability to coordinate with biomolecules plays a critical role in its biological activity. The formation of metal-ligand complexes can alter the structural conformation of proteins or nucleic acids, thereby influencing their function.
Potential Therapeutic Applications
Given its biological activity, trichlorotris(tetrahydrofuran)molybdenum(III) holds promise for development into therapeutic agents. Its potential applications include:
- Antibacterial agents : Targeting bacterial infections resistant to conventional antibiotics.
- Enzyme inhibitors : Developing drugs that inhibit specific bacterial enzymes.
- Catalysts in biochemical reactions : Utilizing its coordination properties to facilitate biochemical transformations.
Properties
IUPAC Name |
oxolane;trichloromolybdenum | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Mo/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLFWKEKWAOFN-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Mo](Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3MoO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31355-55-2 | |
Record name | Tetrahydrofuran - trichloromolybdenum (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.